Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine
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Overview
Description
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine is an organic compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the synthesis of the benzylamine intermediate. This can be achieved by reacting benzyl chloride with ammonia or an amine under basic conditions.
Introduction of the Pyrrole Ring: The benzylamine intermediate is then reacted with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to introduce the pyrrole ring.
Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction, where the benzylamine-pyrrole intermediate is reacted with cycloheptyl bromide or a similar cycloheptyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-ketone.
Reduction: Reduced derivatives such as this compound hydrochloride.
Substitution: Substituted derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-sulfonamide.
Scientific Research Applications
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloheptyl-(4-pyrrol-1-yl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-ketone: Similar structure but with a ketone group instead of an amine group.
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-sulfonamide: Similar structure but with a sulfonamide group instead of an amine group.
Uniqueness
Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine is unique due to its specific combination of a cycloheptyl group, a benzylamine moiety, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-2-4-8-17(7-3-1)19-15-16-9-11-18(12-10-16)20-13-5-6-14-20/h5-6,9-14,17,19H,1-4,7-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGXAFYNJHGUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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